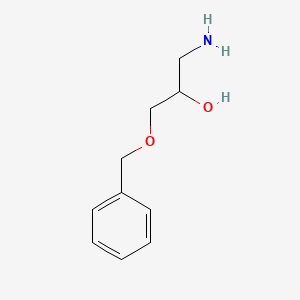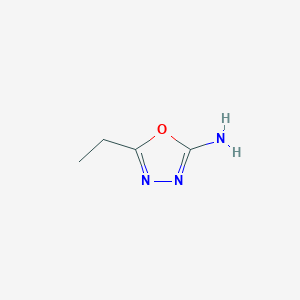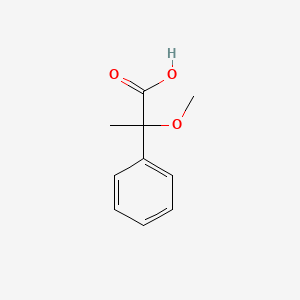
4-クロロ-5-ニトロ-1H-インダゾール
説明
4-Chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 .
Synthesis Analysis
The synthesis of indazoles, including 4-Chloro-5-nitro-1H-indazole, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 4-Chloro-5-nitro-1H-indazole is 1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H, (H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Indazoles, including 4-Chloro-5-nitro-1H-indazole, can be synthesized through various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
4-Chloro-5-nitro-1H-indazole has a molecular weight of 197.58 . The InChI code provides information about its molecular structure .科学的研究の応用
医薬品化学 抗癌作用
インダゾール誘導体は、その潜在的な抗癌作用について研究されてきました。 例えば、特定の化合物は、結腸癌およびメラノーマ細胞株において、有意な有効性で細胞増殖を阻害する能力を示しています 。「4-クロロ-5-ニトロ-1H-インダゾール」に存在するクロロ基とニトロ基は、これらの特性を潜在的に強化し、この分野におけるさらなる研究の候補となる可能性があります。
抗炎症作用
インダゾール化合物は、その抗炎症作用についても調査されています。 特に、シクロオキシゲナーゼ-2(COX-2)阻害剤は、インダゾール構造から誘導されており、変形性関節症などの疾患の治療に役立ちます 。「4-クロロ-5-ニトロ-1H-インダゾール」の構造的特徴は、同様の治療効果に寄与する可能性があります。
呼吸器疾患治療
最近の進歩には、呼吸器疾患治療のための選択的ホスホイノシチド3キナーゼデルタ(PI3Kδ)阻害剤としてのインダゾール誘導体の合成が含まれます 。「4-クロロ-5-ニトロ-1H-インダゾール」のユニークな構造は、選択的PI3Kδ阻害剤の設計のための新しい道を提供する可能性があります。
将来の方向性
The future directions in the research of indazoles, including 4-Chloro-5-nitro-1H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
作用機序
Target of Action
For instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have the potential to inhibit, regulate, and/or modulate CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK), playing a role in the treatment of CHK1-, CHK2-, and SGK-induced diseases such as cancer .
Mode of Action
For example, they can inhibit the activity of certain kinases, leading to altered cell signaling .
Biochemical Pathways
For instance, they can inhibit the PI3Kδ pathway, affecting cell proliferation and survival . They can also inhibit CHK1, CHK2, and SGK kinases, affecting cell cycle progression and volume regulation .
Result of Action
For instance, they can inhibit cell growth, as demonstrated by the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, which was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
生化学分析
Biochemical Properties
4-Chloro-5-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide . This interaction is crucial as nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation and immune response. Additionally, 4-Chloro-5-nitro-1H-indazole has been found to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 4-Chloro-5-nitro-1H-indazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells . This inhibition is likely due to its impact on cell signaling pathways that regulate cell proliferation and apoptosis. Furthermore, 4-Chloro-5-nitro-1H-indazole can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-nitro-1H-indazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with nitric oxide synthase results in the inhibition of this enzyme, thereby reducing the production of nitric oxide . Additionally, 4-Chloro-5-nitro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions ultimately lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-nitro-1H-indazole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of 4-Chloro-5-nitro-1H-indazole have been observed, with some studies reporting sustained effects on cell signaling and metabolism over time.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-Chloro-5-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For instance, its interaction with nitric oxide synthase can influence the production of nitric oxide, which in turn affects various metabolic processes. Additionally, 4-Chloro-5-nitro-1H-indazole may interact with other enzymes involved in the metabolism of amino acids, lipids, and carbohydrates.
Transport and Distribution
The transport and distribution of 4-Chloro-5-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, 4-Chloro-5-nitro-1H-indazole can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Chloro-5-nitro-1H-indazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of 4-Chloro-5-nitro-1H-indazole can also affect its interactions with other biomolecules, thereby modulating its biochemical and cellular effects.
特性
IUPAC Name |
4-chloro-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCWGUWGPLXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327849 | |
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907958-42-3 | |
| Record name | 4-Chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
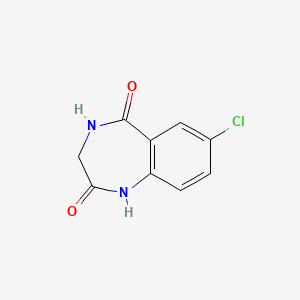
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
![1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)


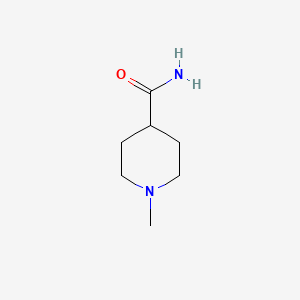

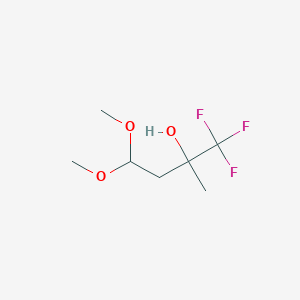
![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)
